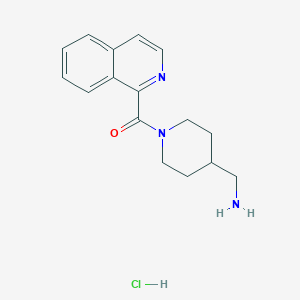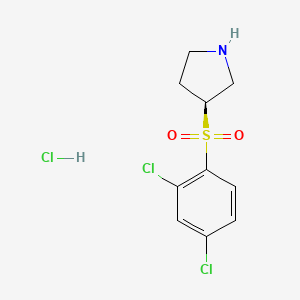
(4-(Aminomethyl)piperidin-1-yl)(isoquinolin-1-yl)methanone hydrochloride
Overview
Description
(4-(Aminomethyl)piperidin-1-yl)(isoquinolin-1-yl)methanone hydrochloride: is a chemical compound with the molecular formula C16H20ClN3O and a molecular weight of 305.8 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(isoquinolin-1-yl)methanone hydrochloride typically involves the reaction of piperidine with isoquinoline derivatives under specific conditions. The reaction conditions may include the use of a strong base, such as potassium tert-butoxide , and a suitable solvent, like dimethylformamide (DMF) , at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the amine group to a nitro group.
Reduction: : Reduction of the nitro group to an amine.
Substitution: : Replacement of a functional group with another group.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: : Using reducing agents like tin chloride or sodium borohydride .
Substitution: : Using nucleophiles or electrophiles under specific conditions.
Major Products Formed
Oxidation: : Formation of nitro derivatives .
Reduction: : Formation of amine derivatives .
Substitution: : Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-(Aminomethyl)piperidin-1-yl)(isoquinolin-1-yl)methanone hydrochloride: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(4-(Aminomethyl)piperidin-1-yl)(isoquinolin-1-yl)methanone hydrochloride: can be compared with other similar compounds, such as piperidine derivatives and isoquinoline derivatives
List of Similar Compounds
Piperidine derivatives
Isoquinoline derivatives
Phenylpiperidines
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-isoquinolin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.ClH/c17-11-12-6-9-19(10-7-12)16(20)15-14-4-2-1-3-13(14)5-8-18-15;/h1-5,8,12H,6-7,9-11,17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTZDPTXTIFKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=NC=CC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methylpiperazine hydrochloride](/img/structure/B3238904.png)

